Tazemetostat is a selective, small-molecule inhibitor of the histone methyltransferase enzyme, Enhancer of Zeste Homolog 2 (EZH2). [] It is classified as an epigenetic drug, meaning it acts on the mechanisms that regulate gene expression without altering the underlying DNA sequence. [] In scientific research, tazemetostat is a valuable tool for investigating the role of EZH2 in various cellular processes and diseases, particularly in B-cell malignancies and INI1-negative tumors. []
Tazemetostat is a selective inhibitor of the histone methyltransferase EZH2, which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3). This compound is primarily indicated for the treatment of adults and adolescents aged 16 years and older with metastatic or locally advanced epithelioid sarcoma that is not amenable to complete surgical resection. Additionally, it is used for adult patients with relapsed or refractory follicular lymphoma whose tumors harbor an EZH2 mutation and who have undergone at least two prior systemic therapies .
Tazemetostat was developed by Epizyme, Inc., and received approval from the U.S. Food and Drug Administration on January 23, 2020. The compound is marketed under the brand name Tazverik .
The synthesis of Tazemetostat involves several key steps, starting from 2-methyl-3-nitrobenzoic acid as a raw material. The detailed synthesis process includes:
The synthesis is characterized by high yields at each stage, demonstrating effective transformations through established organic chemistry techniques.
Tazemetostat primarily undergoes metabolic reactions after administration. The predominant reaction is N-dealkylation at the aniline nitrogen, resulting in the loss of the ethyl group to form EPZ-6930, which is one of its major metabolites .
These metabolic pathways are crucial for understanding the pharmacokinetics of Tazemetostat, as they influence its efficacy and safety profile.
Tazemetostat acts as a competitive inhibitor of EZH2 by binding to the S-adenosyl methionine (SAM) site, preventing the methylation of histone H3 at lysine 27. This inhibition leads to:
Tazemetostat hydrobromide has specific solubility characteristics:
Key chemical properties include:
These properties are essential for predicting the compound's behavior in biological systems and its potential interactions with other drugs .
Tazemetostat has significant applications in oncology:
The ongoing research into Tazemetostat continues to explore its potential applications in other malignancies and its role in combination therapies .
Epigenetic modifications—heritable changes in gene expression without DNA sequence alterations—are fundamental drivers of oncogenesis. Key mechanisms include DNA methylation, histone modification, and non-coding RNA regulation. Aberrant histone methylation, particularly mediated by the enhancer of zeste homolog 2 (EZH2) enzyme, promotes unchecked cellular proliferation and differentiation blocks. In follicular lymphoma, dysregulated EZH2 activity (whether through mutation or overexpression) prevents B-cells from exiting the germinal center, creating a permissive environment for lymphomagenesis [3] [5]. Similarly, in epithelioid sarcoma, loss of the SWI/SNF complex components (INI1/SMARCB1) eliminates a natural brake on EZH2, leading to pathological gene repression [8] [9]. This epigenetic reprogramming silences tumor suppressor genes (e.g., cell cycle inhibitors) and activates oncogenic pathways (e.g., Wnt/β-catenin), establishing EZH2 as a high-value therapeutic target [9].
Table 1: Epigenetic Mechanisms Implicated in Cancer
Mechanism | Biological Consequence | Associated Cancers |
---|---|---|
EZH2 Overexpression | Global H3K27me3 increase, tumor suppressor silencing | Follicular lymphoma, Prostate cancer |
EZH2 Mutation | Hyperactive H3K27 methylation | DLBCL, Follicular lymphoma |
SWI/SNF Inactivation | Loss of PRC2 antagonism, unchecked EZH2 activity | Epithelioid sarcoma, Rhabdoid tumors |
EZH2 serves as the catalytic core of Polycomb Repressive Complex 2 (PRC2), a multi-protein complex that trimethylates histone H3 at lysine 27 (H3K27me3). This mark recruits chromatin-condensing proteins, leading to stable gene repression. Structurally, EZH2 requires interaction with other PRC2 subunits (SUZ12, EED, RBAP46/48) for full methyltransferase activity. Tazemetostat (EPZ-6438) inhibits EZH2 by competitively binding its S-adenosyl-methionine (SAM) pocket, disrupting the transfer of methyl groups to H3K27. Biochemically, tazemetostat exhibits high specificity, with a Ki of 2.5 nM against mutant EZH2 (Y641N) and 35-fold selectivity over EZH1 [6] [9]. In cellular models, this inhibition reduces global H3K27me3 levels by >50% at 0.02–0.04 μM concentrations, reactivating silenced tumor suppressors like CDKN1A (p21) and PRDM2 [6] [9]. Notably, tazemetostat’s antiproliferative effects correlate with H3K27me3 reduction, confirming target engagement [6].
Table 2: Kinetic Parameters of Tazemetostat Against EZH2 Variants
EZH2 Variant | IC₅₀ (Biochemical) | Cellular IC₅₀ (H3K27me3 Reduction) | Selectivity vs. EZH1 |
---|---|---|---|
Wild-Type | 11 nM | 0.04 μM (G401 cells) | 35-fold |
Y641N Mutant | 2.5 nM | 0.012 μM (KARPAS422 cells) | >4,500-fold* |
A677G Mutant | 4 nM | Not reported | >4,500-fold* |
*Selectivity relative to other histone methyltransferases [6].
EZH2 gain-of-function mutations (e.g., Y641F/N/S, A677G) are oncogenic hallmarks of B-cell lymphomas. The Y641 mutation, located in the SET domain, shifts EZH2’s substrate preference from unmethylated to monomethylated H3K27, leading to hyperaccumulation of H3K27me3 [3] [6]. This dysregulation represses differentiation genes (BLIMP1, IRF4), trapping B-cells in the germinal center and promoting malignant transformation. In follicular lymphoma, patients with EZH2 mutations exhibit significantly higher response rates to tazemetostat (69% ORR) versus wild-type tumors (35% ORR) [3] [5].
In solid tumors, EZH2 dependency arises indirectly through SWI/SNF complex inactivation. Loss of INI1 (SMARCB1) in epithelioid sarcoma eliminates SWI/SNF’s ability to evict PRC2 from chromatin, resulting in unchecked EZH2 activity. Tazemetostat reverses this by degrading PRC2, reactivating genes involved in neural differentiation (SOX10, NGFR) and cell cycle arrest (CCND1) [8] [9]. Preclinical studies show tumor stasis in INI1-negative xenografts at plasma exposures of 100 mg/kg [6], translating to clinical responses in 15% of epithelioid sarcoma patients [8].
Table 3: Tazemetostat Response Rates in Molecularly Defined Cohorts
Tumor Type | Molecular Aberration | Objective Response Rate (ORR) | Reference |
---|---|---|---|
Follicular Lymphoma | EZH2 Mutation (Y641, A677) | 69% | [3] [5] |
Follicular Lymphoma | EZH2 Wild-Type | 35% | [3] [5] |
Epithelioid Sarcoma | INI1 Loss (SMARCB1 deletion) | 15% | [8] [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7